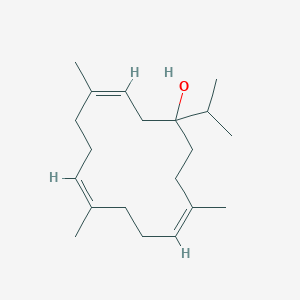
Serratol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Serratol can be isolated from the resin of Boswellia serrata using high-performance thin-layer chromatography (HPTLC). The resin is first extracted using solvents like hexane, ethyl acetate, toluene, and chloroform. The extract is then subjected to HPTLC for the separation and quantification of this compound .
Industrial Production Methods: The industrial production of this compound involves the extraction of Boswellia serrata resin followed by purification using chromatographic techniques. The process is optimized to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Serratol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation of this compound can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidation of this compound leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction results in the formation of saturated alcohols.
Substitution: Halogenation produces halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Serratol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in chromatographic studies for the identification and quantification of similar diterpenes.
Biology: Investigated for its neuroactive properties and potential use in treating neurological disorders.
Medicine: Studied for its anti-inflammatory and antiprotozoal activities, making it a potential candidate for developing new therapeutic agents.
Industry: Utilized in the formulation of cosmetics and personal care products due to its anti-inflammatory and antioxidant properties
Mecanismo De Acción
Serratol exerts its effects through various molecular targets and pathways:
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase and lipoxygenase.
Antiprotozoal Activity: Disrupts the cellular membrane of protozoan pathogens, leading to cell death.
Neuroactive Properties: Modulates neurotransmitter release and receptor activity in the central nervous system
Comparación Con Compuestos Similares
Serratol is compared with other cembrane-type diterpenes and boswellic acids:
Similar Compounds: Incensole, incensole oxide, and iso-incensole oxide.
Uniqueness: this compound is unique due to its specific stereochemistry and higher potency in antiprotozoal activity compared to other diterpenes .
Propiedades
Número CAS |
67814-27-1 |
|---|---|
Fórmula molecular |
C20H34O |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
(3Z,7Z,11Z)-4,8,12-trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol |
InChI |
InChI=1S/C20H34O/c1-16(2)20(21)14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,11-12,16,21H,6-7,9-10,13-15H2,1-5H3/b17-8-,18-12-,19-11- |
Clave InChI |
ZVWXZFYWLABNOW-XBMWAWDJSA-N |
SMILES isomérico |
C/C/1=C/CC/C(=C\CC(CC/C(=C\CC1)/C)(C(C)C)O)/C |
SMILES canónico |
CC1=CCCC(=CCC(CCC(=CCC1)C)(C(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


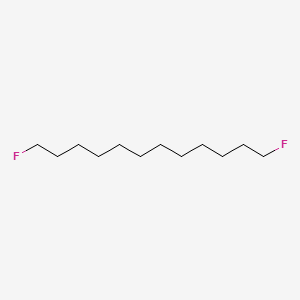
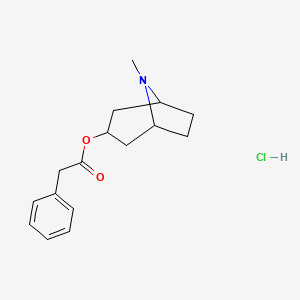
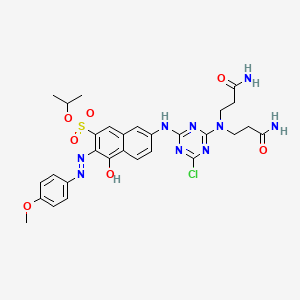
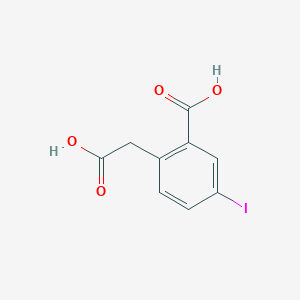
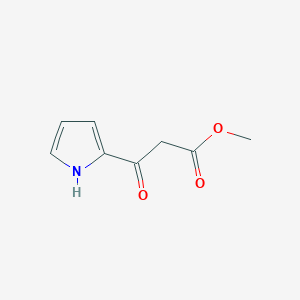
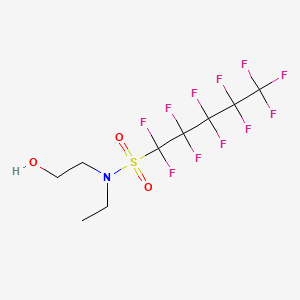
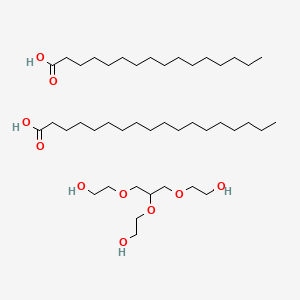
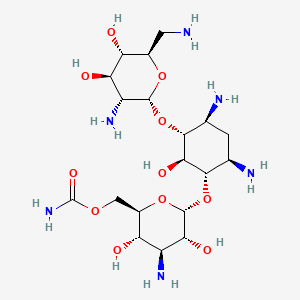
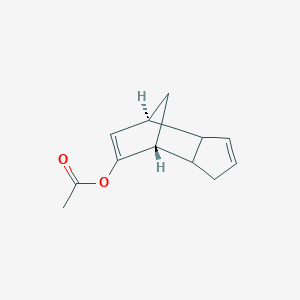
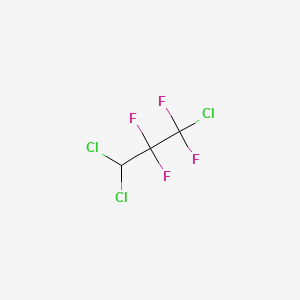

![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol](/img/structure/B13420333.png)


